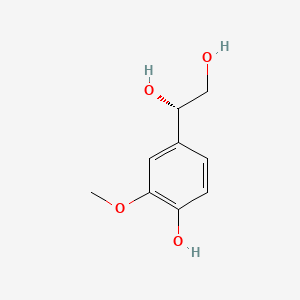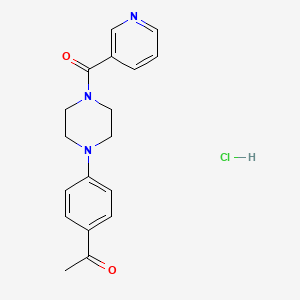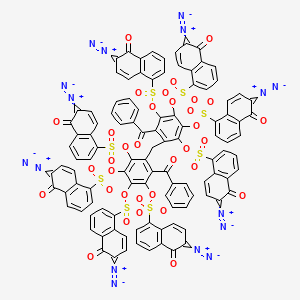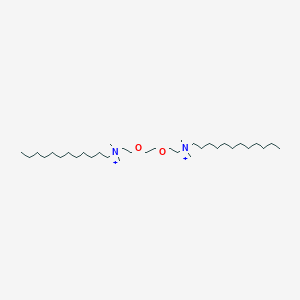![molecular formula C24H36N2O9S4 B15185807 methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol CAS No. 74667-72-4](/img/structure/B15185807.png)
methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol is a complex organic compound that combines the properties of methanesulfonic acid with a substituted piperazine and a benzothiepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol involves multiple steps, starting with the preparation of the benzothiepin core. This is typically achieved through a series of cyclization reactions involving sulfur-containing precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the methanesulfonic acid group via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts to enhance reaction rates and the implementation of purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiepin ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the benzothiepin ring can produce dihydrobenzothiepin compounds .
Scientific Research Applications
Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets. The methanesulfonic acid group can act as a strong acid, facilitating protonation reactions. The piperazine ring can interact with biological receptors, potentially modulating their activity. The benzothiepin core may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with strong acidic properties, used in various industrial applications.
Benzothiepin derivatives: Compounds with similar core structures, often explored for their pharmacological properties.
Piperazine derivatives: A class of compounds known for their diverse biological activities
Uniqueness
Methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol is unique due to its combination of functional groups, which confer a range of chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
74667-72-4 |
|---|---|
Molecular Formula |
C24H36N2O9S4 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2O3S2.2CH4O3S/c1-29(26,27)18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)28-22)24-12-10-23(11-13-24)9-4-14-25;2*1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;2*1H3,(H,2,3,4) |
InChI Key |
WAGVYWMLUALDKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















